1-(2-Phenoxyethyl)pyrrolidine

概要

説明

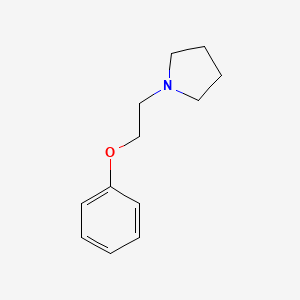

1-(2-Phenoxyethyl)pyrrolidine is an organic compound that belongs to the class of phenoxyalkylamines. It consists of a pyrrolidine ring attached to a phenoxyethyl group.

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Phenoxyethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Another method involves the reductive amination of 2-phenoxyacetaldehyde with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions

1-(2-Phenoxyethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenoxyethyl or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

Medicinal Chemistry

Drug Development Scaffold

1-(2-Phenoxyethyl)pyrrolidine serves as a crucial scaffold in the development of drugs targeting various receptors and enzymes. Its structural features allow it to interact with biological targets effectively. Notably, it has been investigated for its potential to inhibit acetylcholinesterase and histamine receptors, making it relevant in treating neurological disorders and allergies.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant

- Anti-inflammatory

- Antibacterial

- Antifungal

- Antiparasitic

- Anticancer

- Neuropharmacological

These activities are attributed to its ability to bind to specific enzymes and receptors, influencing various biochemical pathways .

Biological Research

Neurotransmission Studies

Due to its structural similarity to neurotransmitters, this compound is utilized in studies related to neurotransmission and receptor binding. Research has shown that the compound can modulate synaptic transmission, providing insights into its potential therapeutic applications in neurodegenerative diseases .

Cellular Effects and Mechanisms

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles. For instance, variations in the phenoxyethyl group can affect binding affinity and selectivity towards specific proteins. This variability is essential for designing compounds with targeted therapeutic effects .

Industrial Applications

Synthesis of Agrochemicals

this compound is also employed in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its reactivity allows for the introduction of various functional groups, leading to a wide range of derivatives suitable for agricultural applications .

Case Studies

Case Study 1: Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A specific derivative was found to inhibit tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity underscores the compound's promise as a lead candidate for further drug development .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers evaluated the effects of this compound on cognitive function in rodent models. The compound demonstrated significant improvement in memory retention and learning capabilities, suggesting its potential role as a cognitive enhancer .

作用機序

The mechanism of action of 1-(2-Phenoxyethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors and enzymes. The phenoxyethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

類似化合物との比較

1-(2-Phenoxyethyl)pyrrolidine can be compared with other similar compounds, such as:

1-(2-Phenoxyethyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring.

4-(2-Phenoxyethyl)morpholine: This compound contains a morpholine ring and is used in similar applications, including medicinal chemistry and agrochemicals.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs .

生物活性

1-(2-Phenoxyethyl)pyrrolidine is a compound belonging to the class of phenoxyalkylamines, characterized by a pyrrolidine ring attached to a phenoxyethyl group. This structural configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

General Biological Properties

Research indicates that this compound exhibits a diverse range of biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Studies have reported its effectiveness against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents.

- Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, it is being investigated for its potential in treating neurodegenerative diseases and mood disorders.

This compound interacts with multiple biological targets through various mechanisms:

- Enzyme Inhibition : It has been noted for inhibiting key enzymes involved in neurotransmission and inflammatory responses.

- Receptor Binding : The compound binds to specific receptors such as acetylcholine and histamine receptors, influencing neurotransmission and signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Studies suggest that the compound may have favorable bioavailability and metabolic stability.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antibiotics, especially against resistant strains.

Neuropharmacological Studies

In neuropharmacological research, this compound has been evaluated for its antidepressant properties. In an animal model study, the compound demonstrated significant reductions in depressive-like behaviors when administered at doses of 10 mg/kg and 20 mg/kg. The mechanism was attributed to increased serotonin levels in the brain, indicating its potential as an antidepressant agent.

Antioxidant Properties

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results showed that the compound exhibited a dose-dependent scavenging effect with an IC50 value of approximately 15 µM, highlighting its potential for use in formulations aimed at reducing oxidative stress-related damage.

特性

IUPAC Name |

1-(2-phenoxyethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBDAOOBWSNSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307212 | |

| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-54-4 | |

| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。